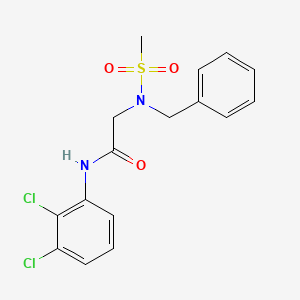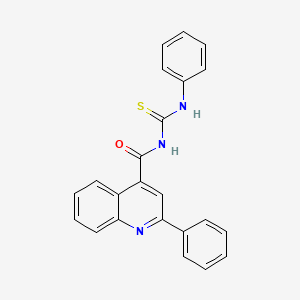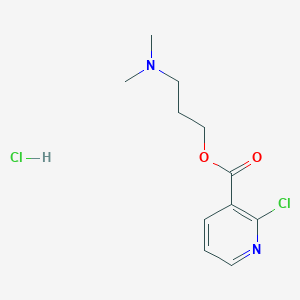
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
描述
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It was first discovered in 2009 and has since been the subject of numerous scientific studies.
作用机制
The mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves the inhibition of the NEDD8-activating enzyme, which is responsible for the activation of the ubiquitin-proteasome pathway. This pathway is involved in the degradation of proteins that are no longer needed by the cell. By inhibiting this pathway, N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide leads to the accumulation of certain proteins, which can trigger cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide have been extensively studied. It has been shown to induce cell death in cancer cells, but not in normal cells. It has also been shown to inhibit the growth of tumors in animal models. N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for cancer treatment.
实验室实验的优点和局限性
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has a low toxicity profile, which makes it safe to use in cell culture and animal studies. However, there are also limitations to using N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide in lab experiments. It is not effective against all types of cancer cells, and its mechanism of action is not fully understood.
未来方向
There are several future directions for the study of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide. One area of research is the development of combination therapies that include N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict which patients will respond to N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide. Additionally, there is a need for further studies to fully understand the mechanism of action of N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide and to identify any potential side effects.
科学研究应用
N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of the NEDD8-activating enzyme, which is involved in the regulation of protein degradation. This inhibition leads to the accumulation of certain proteins, which can trigger cell death in cancer cells. N-(5-methyl-2-pyridinyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
属性
IUPAC Name |
N-(5-methylpyridin-2-yl)-3-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c1-9-2-3-11(13-6-9)15-12(18)4-5-16-8-10(7-14-16)17(19)20/h2-3,6-8H,4-5H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZNJHXHKGODTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)CCN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(aminocarbonyl)phenyl]-2,3-diphenyl-6-quinoxalinecarboxamide](/img/structure/B3483437.png)

![N-(2,5-dichlorophenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B3483451.png)
![1-(diphenylmethyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B3483455.png)

![5-(2-furyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3483477.png)
![5-(4-chlorophenyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483487.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3483490.png)
![5-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483500.png)

![2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]oxy}acetamide](/img/structure/B3483502.png)
![5-(3,4-dimethylphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483508.png)
![5-cyclopropyl-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3483511.png)
![diisopropyl 5-{[3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}isophthalate](/img/structure/B3483514.png)